molecular formula C12H17NO4 B13150642 tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate

tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate

Cat. No.: B13150642
M. Wt: 239.27 g/mol
InChI Key: WWWVJIGNJVWEIR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C12H17NO4. It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring with one nitrogen atom and one oxygen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with propargyl bromide in the presence of a base. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals .

Biology

In biological research, this compound is used to study enzyme interactions and as a building block for bioactive molecules. It can be incorporated into larger molecules that interact with biological targets .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for drugs targeting various diseases .

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The exact pathways depend on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate apart from similar compounds is its propargyl group. This group imparts unique reactivity, making it suitable for specific synthetic applications and research studies .

Biological Activity

tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure

The molecular structure of this compound features a morpholine ring substituted with a tert-butyl group and a propargyl moiety. This unique configuration is believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an antitubercular agent and its role in inhibiting specific enzymatic pathways.

Antitubercular Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitubercular properties. For instance, research highlighted the optimization of triazine derivatives that include morpholine moieties, which demonstrated significant efficacy against Mycobacterium tuberculosis (M. tuberculosis) through mechanisms involving nitric oxide (NO•) release and inhibition of the InhA enzyme, crucial for fatty acid biosynthesis in bacteria .

The mechanisms by which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit critical enzymes involved in bacterial metabolism, particularly those linked to the fatty acid synthesis pathway.
  • Nitric Oxide Release : Similar compounds have been shown to induce NO• production within bacterial cells, contributing to their bactericidal effects .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their pharmacological profiles:

StudyCompoundActivityFindings
Haver et al., 2019JSF-2019 (similar structure)AntitubercularMIC = 7.8 μM; effective against M. tuberculosis with NO• release
Inoyama et al., 2018Morpholine derivativesEnzyme inhibitionEnhanced solubility and bioactivity compared to traditional agents
Chakraborty et al., 2013Triazine analogsAntimicrobialDemonstrated significant bacterial growth inhibition

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl 3-prop-2-ynoylmorpholine-4-carboxylate

InChI

InChI=1S/C12H17NO4/c1-5-10(14)9-8-16-7-6-13(9)11(15)17-12(2,3)4/h1,9H,6-8H2,2-4H3

InChI Key

WWWVJIGNJVWEIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(=O)C#C

Origin of Product

United States

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